

physical and chemical properties of Henriol B

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Compound of Interest

Compound Name: *Henriol B*
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Henriol B: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Dimeric Sesquiterpenoid

Henriol B, also known as Chloramultilide D, is a naturally occurring dimeric sesquiterpenoid isolated from the plant *Chloranthus spicatus*. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation, and an exploration of its potential biological activities and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Henriol B is a complex molecule with the chemical formula C35H40O11 and a molecular weight of 636.69 g/mol .[\[1\]](#) As a white amorphous powder, its specific physical properties are detailed below.

Property	Value	Source
Molecular Formula	C35H40O11	[1]
Molecular Weight	636.69 g/mol	[1]
Appearance	White amorphous powder	Xu et al., 2007
Optical Rotation	$[\alpha]D20 +18.5$ (c 0.54, CHCl3)	Xu et al., 2007
CAS Number	1000995-49-2	[1]

Spectroscopic Data

The structural elucidation of **Henriol B** was achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of **Henriol B** exhibits characteristic absorption bands indicating the presence of specific functional groups.

Wavenumber (cm ⁻¹)	Functional Group
3448	Hydroxyl group (-OH)
1772, 1741	Carbonyl groups (C=O) of lactones
1643	Carbon-carbon double bond (C=C)

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the precise mass of the molecule, confirming its elemental composition.

Ion	m/z [M+Na] ⁺
HRESIMS	659.2415 (calculated for C ₃₅ H ₄₀ O ₁₁ Na, 659.2417)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Henriol B**, recorded in deuterated chloroform (CDCl₃), reveal a complex molecular structure with numerous distinct signals.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.09 (1H, d, J = 2.0 Hz), 6.19 (1H, s), 5.91 (1H, s), 5.67 (1H, s), 5.25 (1H, d, J = 2.0 Hz), 4.98 (1H, d, J = 12.4 Hz), 4.88 (1H, d, J = 12.4 Hz), 4.70 (1H, s), 4.63 (1H, d, J = 12.4 Hz), 4.54 (1H, d, J = 12.4 Hz), 4.39 (1H, s), 3.42 (1H, m), 3.19 (1H, dd,

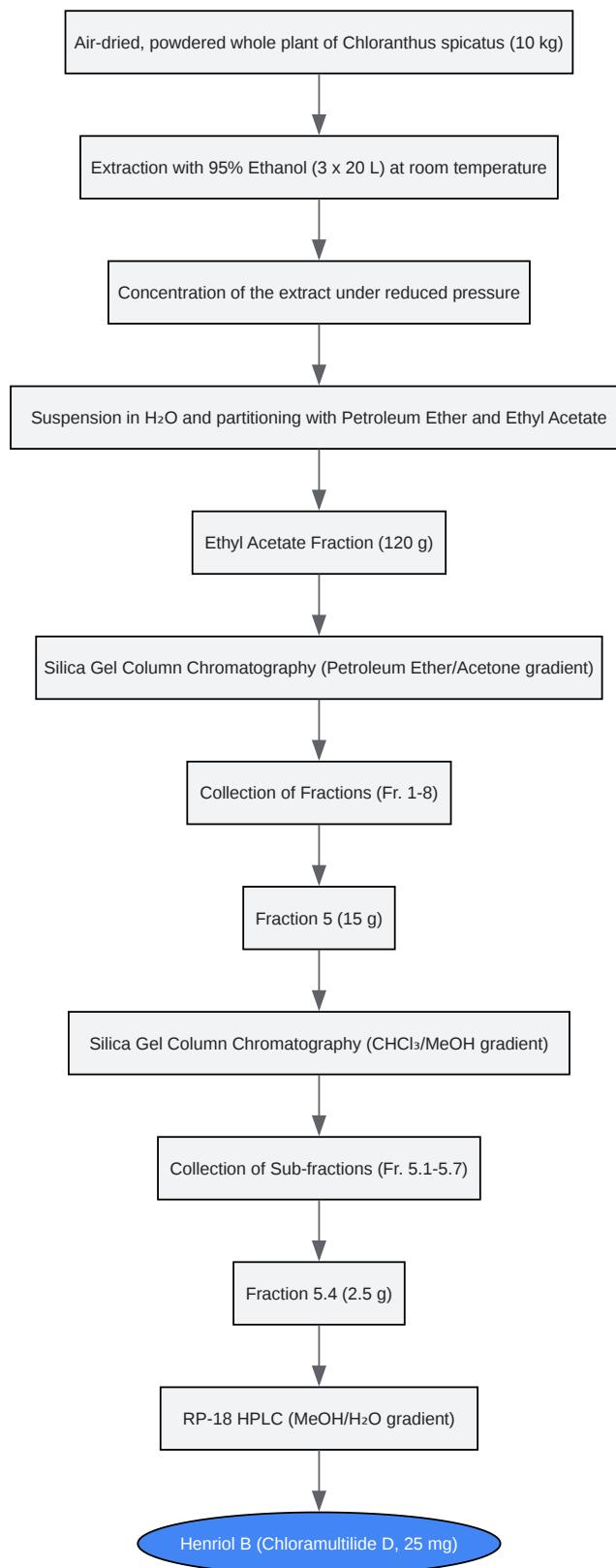
$J = 10.8, 4.4$ Hz), 2.80 (1H, m), 2.62 (1H, m), 2.45 (1H, m), 2.18 (3H, s), 2.09 (1H, m), 2.00 (3H, s), 1.87 (1H, m), 1.83 (3H, s), 1.11 (3H, s), 0.94 (3H, d, $J = 7.2$ Hz).

^{13}C NMR (100 MHz, CDCl_3) δ (ppm): 172.9, 170.3, 169.8, 167.1, 158.9, 143.1, 141.9, 139.0, 131.2, 128.4, 126.8, 122.4, 91.9, 81.6, 79.9, 77.2, 69.8, 68.9, 63.8, 54.3, 51.9, 49.8, 45.2, 42.1, 39.8, 35.4, 31.9, 29.7, 25.7, 22.7, 20.9, 20.7, 18.3, 14.2, 12.1.

Experimental Protocols

Isolation of Henriol B from *Chloranthus spicatus*

The following protocol is a detailed methodology for the isolation of **Henriol B** from the whole plant of *Chloranthus spicatus*, based on the work of Xu et al. (2007).

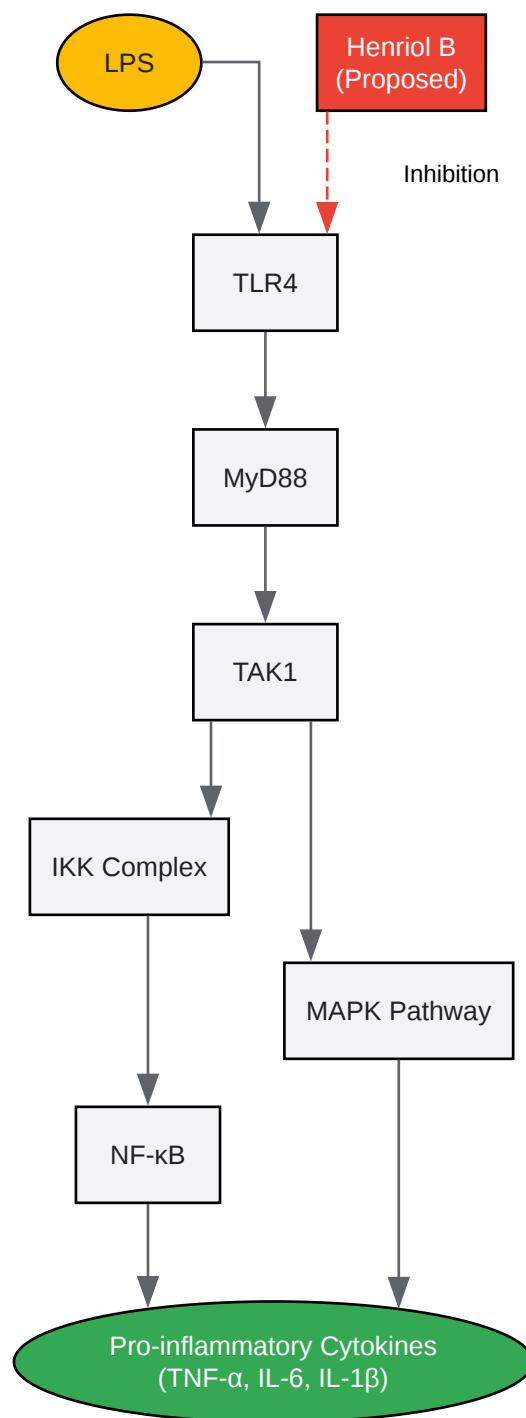
[Click to download full resolution via product page](#)**Isolation workflow for Henriol B.**

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by **Henriol B** are limited, research on related lindenane-type sesquiterpenoid dimers provides valuable insights into its potential biological activities and mechanisms of action. These compounds have demonstrated notable anti-inflammatory and cytotoxic effects.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Anti-inflammatory Activity

Lindenane-type sesquiterpene dimers have been shown to mitigate inflammation by inhibiting Toll-like receptor (TLR) signaling pathways.[\[5\]](#) This suggests that **Henriol B** may exert its anti-inflammatory effects by interfering with the TLR/MyD88 signaling cascade, which would lead to the downstream inhibition of pro-inflammatory transcription factors like NF- κ B and the MAPK pathway.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

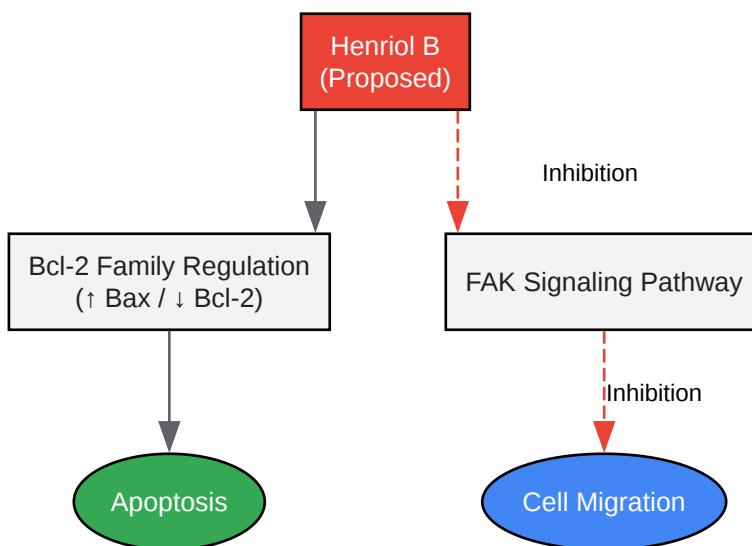


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Proposed Anti-inflammatory Signaling Pathway.

Cytotoxic Activity

Studies on Chlorahololide D, a structurally similar lindenane-type sesquiterpenoid dimer, have shown that it can induce apoptosis in cancer cells by regulating the expression of Bcl-2 family proteins (Bax and Bcl-2).^[2] Furthermore, it was found to inhibit cell migration by modulating the Focal Adhesion Kinase (FAK) signaling pathway.^[2] This suggests that **Henriol B** may share similar cytotoxic mechanisms.



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Proposed Cytotoxic Signaling Pathway.

Conclusion

Henriol B is a structurally complex dimeric sesquiterpenoid with demonstrated potential for biological activity. This guide provides a foundational understanding of its chemical and physical characteristics, a detailed protocol for its isolation, and an informed perspective on its potential mechanisms of action based on current research on related compounds. Further investigation into the specific signaling pathways modulated by **Henriol B** is warranted to fully elucidate its therapeutic potential.

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